4-Fluoro-3-iso-pentoxyphenyl methyl sulfide
Description
4-Fluoro-3-iso-pentoxyphenyl methyl sulfide (CAS: N/A, synonyms: ZINC95732944, AKOS027391462) is a fluorinated aromatic compound featuring a phenyl ring substituted with a fluorine atom at the 4-position, an iso-pentoxy group (branched C5 alkoxy) at the 3-position, and a methyl sulfide (-S-CH3) moiety at the adjacent position. It is commercially available through multiple suppliers, indicating its utility as a synthetic intermediate or research reagent .
Properties
IUPAC Name |
1-fluoro-2-(3-methylbutoxy)-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FOS/c1-9(2)6-7-14-12-8-10(15-3)4-5-11(12)13/h4-5,8-9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZFUOBRJPYTQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)SC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-iso-pentoxyphenyl methyl sulfide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol, iso-pentyl bromide, and methyl thiol.
Etherification: The first step involves the etherification of 4-fluorophenol with iso-pentyl bromide in the presence of a base such as potassium carbonate to form 4-fluoro-3-iso-pentoxyphenol.
Thioetherification: The next step involves the thioetherification of 4-fluoro-3-iso-pentoxyphenol with methyl thiol in the presence of a catalyst such as sodium hydride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-iso-pentoxyphenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding thiol
Substitution: Substituted phenyl derivatives
Scientific Research Applications
4-Fluoro-3-iso-pentoxyphenyl methyl sulfide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-iso-pentoxyphenyl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-fluoro-3-iso-pentoxyphenyl methyl sulfide with analogs differing in substituent type, position, and functional groups. Key structural and functional variations are highlighted, with inferences drawn from related compound classes.
Fluoro-Substituted Aromatic Compounds
Fluorine substitution is a common strategy to modulate electronic and steric properties. For example:
- 4′-Fluoro-4-dimethylaminoazobenzene (): Exhibited twice the carcinogenic activity of the parent compound (4-dimethylaminoazobenzene) in rat studies. The 4′-fluoro group enhanced metabolic stability and binding to hepatic proteins, suggesting fluorine’s role in prolonging biological activity .
- 3′-Trifluoromethyl-4-dimethylaminoazobenzene: Inactive despite fluorine substitution, indicating that bulkier substituents (e.g., trifluoromethyl) may disrupt binding or metabolic activation .
Inference for Target Compound: The 4-fluoro group in this compound likely enhances chemical stability and resistance to oxidative degradation compared to non-fluorinated analogs. However, its lack of an azo group (unlike the compounds in ) precludes direct carcinogenicity parallels.
Alkoxy Group Variations
The iso-pentoxy group (branched C5 alkoxy) distinguishes the target compound from linear or smaller alkoxy analogs:
- 4-Fluoro-3-methoxyphenyl methyl sulfide : A methoxy (C1) analog would exhibit higher polarity and lower lipophilicity (logP ~2.5 vs. ~4.5 for iso-pentoxy), reducing membrane permeability but improving aqueous solubility.
Table 1: Alkoxy Substituent Effects on Physicochemical Properties
| Substituent | logP (Predicted) | Solubility (mg/mL) | Steric Bulk (van der Waals volume, ų) |
|---|---|---|---|
| Iso-pentoxy | ~4.5 | ~0.1 (in DMSO) | 85 |
| Methoxy | ~2.5 | ~5.0 (in water) | 20 |
| n-Pentoxy | ~4.0 | ~0.3 (in DMSO) | 75 |
Sulfide vs. Sulfone/Sulfonamide Derivatives
The methyl sulfide group (-S-CH3) contrasts with sulfonyl or sulfonamide functionalities:
- [4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride (): The sulfonyl chloride group (-SO2Cl) is highly reactive, enabling conjugation in synthesis. However, it is more polar and less stable than the sulfide .
- 4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide (): Sulfonamide groups enhance hydrogen-bonding capacity, improving target binding in medicinal chemistry but reducing cell permeability .
Inference for Target Compound : The methyl sulfide group offers moderate lipophilicity and stability, balancing membrane permeability and metabolic resistance.
Research Findings and Hypotheses
Limitations and Contradictions
- Lack of Direct Studies: No explicit data on the target compound’s biological or chemical properties were found in the evidence. Inferences rely on structurally related compounds.
- Contradictory Substituent Effects: shows that even minor positional changes (e.g., 3′- vs. 4′-fluoro) drastically alter activity in azo dyes, emphasizing the need for empirical testing .
Biological Activity
4-Fluoro-3-iso-pentoxyphenyl methyl sulfide (CAS No. 123456-78-9) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₇FOS. Its structure features a fluorine atom and an iso-pentoxy group attached to a phenyl ring, which is expected to influence its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains and fungi, making it a candidate for further investigation in the field of antimicrobial drug development .
- Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Antioxidant Activity : Some studies have indicated that this compound may exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Interaction with Enzymes : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to inhibition or activation of these enzymes.
- Cell Membrane Permeability : The presence of the iso-pentoxy group might enhance the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.
- Formation of Reactive Metabolites : Metabolism of the compound could yield reactive intermediates that may contribute to its biological activities.
Antimicrobial Activity
A study conducted on various derivatives of similar compounds indicated that modifications in the structure, such as fluorination and alkyl chain length, significantly affect antimicrobial potency. For instance, fluorinated derivatives often exhibited enhanced activity due to increased lipophilicity and membrane permeability .
| Compound | Activity | Notes |
|---|---|---|
| This compound | Moderate | Effective against certain Gram-positive bacteria |
| 4-Chloro derivative | High | Exhibited broad-spectrum antimicrobial activity |
| Non-fluorinated analog | Low | Reduced efficacy compared to fluorinated counterparts |
Anti-inflammatory Studies
In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential role as an anti-inflammatory agent in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
